1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-(2-phenoxybenzoyl)piperazine
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Overview
Description
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-(2-phenoxybenzoyl)piperazine is a complex organic compound that features a benzodioxole ring, a phenoxybenzoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-(2-phenoxybenzoyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Phenoxybenzoyl Group: This step involves the acylation of the piperazine ring with a phenoxybenzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The benzodioxole derivative is then coupled with the acylated piperazine under conditions that may include the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-(2-phenoxybenzoyl)piperazine can undergo various types of chemical reactions:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The phenoxybenzoyl group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-(2-phenoxybenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-(2-phenoxybenzoyl)piperazine involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, modulating their activity. The phenoxybenzoyl group can enhance the compound’s binding affinity and specificity. The piperazine ring may facilitate the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Similar structure but lacks the phenoxybenzoyl group.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains the benzodioxole ring but lacks the piperazine and phenoxybenzoyl groups.
Uniqueness
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-(2-phenoxybenzoyl)piperazine is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C25H24N2O4 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
InChI |
InChI=1S/C25H24N2O4/c28-25(21-8-4-5-9-22(21)31-20-6-2-1-3-7-20)27-14-12-26(13-15-27)17-19-10-11-23-24(16-19)30-18-29-23/h1-11,16H,12-15,17-18H2 |
InChI Key |
LFYFSCGNLJIPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Origin of Product |
United States |
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